2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No.:
Cat. No.: VC11070676
Molecular Formula: C19H22N2O3S
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.
![2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide -](/images/structure/VC11070676.png)
Specification
Molecular Formula | C19H22N2O3S |
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Molecular Weight | 358.5 g/mol |
IUPAC Name | 2-[[2-(2,4-dimethylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Standard InChI | InChI=1S/C19H22N2O3S/c1-11-7-8-14(12(2)9-11)24-10-16(22)21-19-17(18(20)23)13-5-3-4-6-15(13)25-19/h7-9H,3-6,10H2,1-2H3,(H2,20,23)(H,21,22) |
Standard InChI Key | IRKVQJPROLMWTE-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C |
Canonical SMILES | CC1=CC(=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C |
Introduction
Structural Elucidation and Physicochemical Properties
Molecular Architecture
2-{[(2,4-Dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide belongs to the benzothiophene family, characterized by a sulfur-containing fused bicyclic system. The compound’s structure comprises:
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A 4,5,6,7-tetrahydro-1-benzothiophene core, which introduces partial saturation to enhance conformational flexibility .
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A 2,4-dimethylphenoxy substituent linked via an acetyl group to the benzothiophene’s 2-position.
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A carboxamide group at the 3-position, which influences solubility and target binding .
The IUPAC name systematically describes its substituents and connectivity, ensuring unambiguous identification in chemical databases .
Physicochemical Characteristics
Key properties derived from structural analogs and computational predictions include:
The logP value indicates moderate lipophilicity, favoring membrane permeability but requiring formulation optimization for bioavailability . The carboxamide group enhances hydrogen-bonding capacity, critical for target engagement in biological systems.
Synthesis and Characterization
Synthetic Routes
The synthesis involves multi-step organic reactions, adapted from methodologies for analogous benzothiophenes :
Step 1: Benzothiophene Core Formation
Cyclization of a thiophene precursor (e.g., 2-mercaptocyclohexanone) with α-haloketones under basic conditions yields the tetrahydrobenzothiophene scaffold .
Biological Activities and Mechanism of Action
Activity | Target/Pathway | Efficacy (IC₅₀) | Source |
---|---|---|---|
Anti-inflammatory | COX-2 inhibition | 0.8 µM | |
Anticancer | Topoisomerase IIα | 2.3 µM | |
Antimicrobial | Bacterial gyrase | 5.1 µM |
The 2,4-dimethylphenoxy moiety may enhance binding to hydrophobic enzyme pockets, while the carboxamide participates in polar interactions .
Mechanistic Insights
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Enzyme Inhibition: Molecular docking simulations suggest the benzothiophene core intercalates into DNA-topoisomerase complexes, stabilizing cleavage intermediates .
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Receptor Modulation: Phenoxyacetyl groups in related compounds act as allosteric modulators of GABAₐ receptors, implicating potential neuropharmacological applications .
Applications in Medicinal Chemistry
Drug Development
Benzothiophene derivatives are privileged scaffolds in drug discovery due to their metabolic stability and synthetic versatility . This compound’s tetrahydro ring reduces planarity, potentially mitigating hepatotoxicity associated with fully aromatic systems .
Industrial Relevance
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